3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Lipophilicity Drug-likeness Physicochemical profiling

3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic heterocyclic compound (C₁₇H₁₉N₃O₅S₂, MW 409.48 g/mol) belonging to the thiazolidinedione (TZD) class, further elaborated with an azetidine linker and a 4-(pyrrolidin-1-ylsulfonyl)benzoyl substituent. It is commercially available as a screening compound (Life Chemicals catalogue F6473-4793) with a certified purity of ≥90% (LCMS/400MHz NMR).

Molecular Formula C17H19N3O5S2
Molecular Weight 409.48
CAS No. 2034381-94-5
Cat. No. B3009292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS2034381-94-5
Molecular FormulaC17H19N3O5S2
Molecular Weight409.48
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CSC4=O
InChIInChI=1S/C17H19N3O5S2/c21-15-11-26-17(23)20(15)13-9-18(10-13)16(22)12-3-5-14(6-4-12)27(24,25)19-7-1-2-8-19/h3-6,13H,1-2,7-11H2
InChIKeyKXYCTJGCUPZSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034381-94-5): Structural Profile and Procurement-Relevant Characteristics


3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic heterocyclic compound (C₁₇H₁₉N₃O₅S₂, MW 409.48 g/mol) belonging to the thiazolidinedione (TZD) class, further elaborated with an azetidine linker and a 4-(pyrrolidin-1-ylsulfonyl)benzoyl substituent [1]. It is commercially available as a screening compound (Life Chemicals catalogue F6473-4793) with a certified purity of ≥90% (LCMS/400MHz NMR) . Predicted physicochemical parameters include a density of 1.559±0.06 g/cm³ (20 °C), a boiling point of 630.3±65.0 °C, and a calculated pKa of -2.60±0.20 [1]. A 2024 patent application has disclosed fluorinated derivatives of this scaffold designed to enhance metabolic stability [1].

Why Generic Thiazolidinedione Analogs Cannot Substitute for 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione in Focused Screening Campaigns


Within the broader thiazolidinedione (TZD) chemical space, substitution at the N-3 position of the azetidine linker drastically alters hydrogen-bond acceptor/donor topology, conformational rigidity, and lipophilicity, all of which are critical for target engagement [1]. The pyrrolidin-1-ylsulfonylbenzoyl motif present in CAS 2034381-94-5 introduces a tertiary sulfonamide with a distinct steric footprint and electronic character compared to simpler benzoyl, phenylsulfonyl, or alkylsulfonyl analogs (e.g., CAS 2097868-26-1, 1798512-02-3, or 1706435-90-6) [1][2]. The conformational constraint imposed by the azetidine ring reduces rotational degrees of freedom relative to pyrrolidine-linked or acyclic TZDs, which can translate into altered selectivity profiles and pharmacokinetic behaviour [2]. Generic replacement with a non-azetidine TZD or a differently substituted azetidinyl-TZD would result in an unrecognised chemical entity with unvalidated biological activity, compromising SAR continuity and hit-to-lead reproducibility.

3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione: Quantitative Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) Differentiation from Core Azetidinyl-TZD Scaffolds and Glitazone Drugs

The target compound carries a pyrrolidin-1-ylsulfonylbenzoyl substituent, resulting in a calculated TPSA of ~113 Ų and a predicted cLogP of approximately 1.8–2.2 (based on fragment-based estimation using the SMILES structure) [1]. By comparison, the unsubstituted core scaffold 3-(azetidin-3-yl)thiazolidine-2,4-dione (CAS 1706435-90-6) has a TPSA of ~67 Ų and a cLogP of ~-0.3 [2]. Pioglitazone, a clinically approved TZD, exhibits a TPSA of ~93 Ų and a cLogP of ~3.5 [2]. The intermediate lipophilicity and elevated polar surface area position CAS 2034381-94-5 in a distinct physicochemical space that balances passive permeability with aqueous solubility, a profile sought after in CNS and metabolic disease programmes [1]. A 2024 patent application has explicitly taught fluorinated derivatives of this scaffold to further improve metabolic stability while preserving this balanced profile [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor/Donor Capacity and Rotatable Bond Count Differentiates This Compound from Thiophene- and Phenylsulfonyl-Azetidinyl-TZD Analogs

The pyrrolidin-1-ylsulfonyl group introduces a tertiary sulfonamide with two H-bond acceptor sites (S=O oxygens) and no H-bond donor, creating a distinct acceptor-only pharmacophoric feature compared to the 2-chlorobenzylsulfonyl analog (CAS 2097868-26-1) or the 5-ethylthiophen-2-ylsulfonyl analog (CAS 2329550-77-6), which present different steric and electronic environments [1]. The target compound contains 5 rotatable bonds, whereas the 2-chlorobenzylsulfonyl analog has 6, and the 5-bromothiophen-2-ylsulfonyl analog has 5 [1]. The benzoyl linker in CAS 2034381-94-5 (amide carbonyl) provides an additional H-bond acceptor and a planar spacer between the azetidine and the phenyl ring, a feature absent in direct sulfonyl-linked analogs such as CAS 1798512-02-3 [1]. This three-point pharmacophore (thiazolidinedione carbonyls + benzamide carbonyl + sulfonamide oxygens) offers a unique spatial arrangement for target protein interactions, particularly for binding pockets requiring multiple H-bond acceptor contacts [1].

Molecular recognition Structure-activity relationship Medicinal chemistry

Commercial Availability: Certified Purity (LCMS/NMR) and Multi-Scale Supply from a Reputable Screening Compound Vendor

CAS 2034381-94-5 is stocked and supplied by Life Chemicals (Product Code: F6473-4793) with quality control certification including ≥90% purity confirmed by LCMS and/or 400 MHz ¹H NMR [1]. The compound is available in multiple pre-weighed formats (1 mg, 2 mg, 3 mg, 4 mg, 5 mg, 10 mg, 15 mg) and in DMSO solution formats (2 µmol, 5 µmol, 10 µmol), with transparent pricing ranging from $54 USD (1 mg) to $89 USD (15 mg) as of April 2023 [1]. In contrast, closely related azetidinyl-TZD analogs such as CAS 1706435-90-6 (core scaffold) and CAS 1798512-02-3 are offered by multiple vendors with variable purity grades (typically 95–98%) and less granular quantity options, which can introduce batch-to-batch variability in HTS campaigns . The availability of both solid and DMSO solution formats eliminates the need for in-house solubilisation, reducing handling variability in cell-based assays [1].

Procurement specifications Quality control Screening libraries

Derivative Patent Activity: 2024 Fluorinated Analogs Targeting Enhanced Metabolic Stability Confirm Scaffold Value

A 2024 patent application has been reported that specifically discloses fluorinated derivatives of CAS 2034381-94-5, teaching that strategic introduction of fluorine atoms at the phenyl ring or pyrrolidine moiety of the parent scaffold enhances metabolic stability while retaining core pharmacophoric features [1]. This patent filing confirms active intellectual property and ongoing medicinal chemistry investment in this specific chemotype. By contrast, structurally simpler azetidinyl-TZD analogs (e.g., CAS 1706435-90-6 or cyclobutanecarbonyl-substituted derivatives) have not attracted comparable patent-protected lead optimization programmes, suggesting that the pyrrolidinylsulfonylbenzoyl substitution pattern provides a uniquely productive starting point for property optimisation [1][2]. The existence of patent-protected derivatives further strengthens procurement rationale: accessing the parent compound enables freedom-to-operate evaluation and provides a benchmark for novel analog design.

Patent landscape Metabolic stability Lead optimization

Highest-Confidence Application Scenarios for 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione Based on Available Evidence


PPARγ-Targeted Metabolic Disease Hit Finding and SAR Expansion

The thiazolidinedione (TZD) core is the established pharmacophore for PPARγ agonism, as exemplified by pioglitazone and rosiglitazone [1]. The azetidine linker and pyrrolidinylsulfonylbenzoyl substituent of CAS 2034381-94-5 create a differentiated pharmacophoric topology distinct from classical glitazones, potentially addressing PPARγ transactivation profiles with reduced adipogenic or fluid-retention liabilities. Procurement of this compound supports screening campaigns aimed at identifying next-generation insulin sensitisers with improved therapeutic windows. The 2024 patent activity on fluorinated derivatives further validates this scaffold as an active area of metabolic disease drug discovery [2].

Kinase Inhibition Screening in Oncology or Inflammation Programmes

Thiazolidinediones have been repurposed as kinase inhibitor scaffolds, with structural modifications at the N-substituent governing selectivity across the kinome. The pyrrolidinylsulfonylbenzoyl group provides a sterically demanding, H-bond-acceptor-rich motif suitable for occupying the solvent-exposed region of kinase ATP-binding pockets, analogous to the sulfonamide-based kinase inhibitor design strategy [1][2]. Sourcing CAS 2034381-94-5 is justified for diversification of kinase-focused compound libraries, particularly for targets where sulfonamide-based type II or type III inhibitor binding modes are sought.

Structure-Based Drug Design Enabled by Defined Physicochemical and Conformational Properties

The rigid azetidine ring, defined rotatable bond count (5), and multi-point H-bond acceptor arrangement (7 acceptors, 0 donors) make CAS 2034381-94-5 a suitable candidate for co-crystallography and in silico docking studies [2]. Unlike flexible, high-rotatable-bond TZD analogs, this compound presents a relatively constrained conformational landscape that reduces docking pose ambiguity and facilitates reliable structure-based lead optimisation. The pre-weighed solid and DMSO solution formats from Life Chemicals streamline the preparation of crystallisation screens [1].

Property-Driven Lead Optimisation and Patent Strategy Benchmarking

With documented patent activity on fluorinated derivatives targeting enhanced metabolic stability (2024 patent application), CAS 2034381-94-5 serves as a benchmark compound for medicinal chemistry teams seeking to design novel, patentable analogs with improved ADME profiles [1]. The balanced cLogP (~1.8–2.2) and moderate TPSA (~113 Ų) provide a favourable starting point for further property tuning without breaching Lipinski's rule-of-five space, making this compound a rational procurement choice for lead optimisation programmes focused on oral bioavailability [2].

Quote Request

Request a Quote for 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.